3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a widespread practice in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Chemical Transformations
Boron(III) Bromide-Induced Ring Contraction
One notable application involves the boron(III) bromide-induced ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines, showcasing a rare conversion of piperidines into pyrrolidines. This reaction proceeds via an intermediate bicyclic aziridinium ion, highlighting the compound's role in facilitating unique chemical transformations (Tehrani et al., 2000).
Novel Synthesis Methods
Another research highlights a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing the compound's importance in medicinal chemistry and its utility in producing large quantities for further applications. This synthesis is based on the exhaustive catalytic hydrogenation of the pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Applications in Medicinal Chemistry
Insecticidal Activity
Research on pyridine derivatives, including structures similar to 3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride, demonstrates their potential as insecticides. A study synthesized several pyridine derivatives and tested their toxicity against cowpea aphid, revealing significant insecticidal activities. This suggests the compound's utility in developing new agricultural chemicals (Bakhite et al., 2014).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of new pyridine derivatives for antimicrobial activity have been reported, where derivatives similar to 3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride were synthesized and showed variable and modest activity against bacteria and fungi. This underscores the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of pharmaceutical applications
properties
IUPAC Name |
3-chloro-2-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9;;/h2,4,6,9,13H,1,3,5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVPNAJXUOGWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride |
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